2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrClF3 It is a derivative of benzene, where the benzene ring is substituted with bromine, chloromethyl, and trifluoromethyl groups
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates, which could potentially affect various biochemical pathways .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in radical trifluoromethylation processes. The trifluoromethyl group in this compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-centered radical intermediates . These interactions are crucial for the compound’s function in pharmaceuticals and agrochemicals, where it contributes to the modification of molecular structures and the enhancement of biological activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group can alter the activity of specific signaling proteins, leading to changes in downstream cellular responses . Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular behavior and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins, which can lead to enzyme inhibition or activation . The trifluoromethyl group in the compound is particularly effective in forming stable radical intermediates, which can participate in various biochemical reactions. These interactions can result in changes in gene expression and the modulation of cellular pathways, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced biological activity and improved metabolic function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The trifluoromethyl group plays a crucial role in these interactions, facilitating the formation of radical intermediates that participate in metabolic reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biological activity . The compound’s distribution within different cellular compartments can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, contributing to its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene typically involves the following steps:
Chloromethylation: The chloromethyl group can be introduced via a Friedel-Crafts reaction using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide can yield 2-cyano-1-(chloromethyl)-4-(trifluoromethyl)benzene.
Scientific Research Applications
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Bromo-1-(chloromethyl)-3-(trifluoromethyl)benzene: Similar structure but different position of the trifluoromethyl group.
2-Bromo-1-(chloromethyl)-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
2-Bromo-1-(chloromethyl)-4-(methyl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it valuable in various applications.
Properties
IUPAC Name |
2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-7-3-6(8(11,12)13)2-1-5(7)4-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTAVZITFBFVEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380879 | |
Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-96-8 | |
Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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